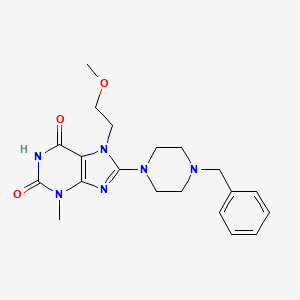
8-(4-benzyl-1-piperazinyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to "8-(4-benzyl-1-piperazinyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione" has been explored in various studies. For instance, Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino substituted derivatives of a similar purine dione structure, focusing on their cardiovascular activity. These compounds, including analogs with 8-benzylamino substituents, showcased significant prophylactic antiarrhythmic activity in experimental models (Chłoń-Rzepa et al., 2004). This highlights the versatile nature of synthetic approaches towards creating biologically active purine dione derivatives.
Molecular Structure Analysis
The molecular structure of closely related compounds reveals critical insights into their chemical behavior. Karczmarzyk et al. (1995) detailed the crystal structure of an 8-benzylamino substituted purine dione, indicating typical geometry with planar fused rings and specific conformations of substituents (Karczmarzyk et al., 1995). Such structural analyses are crucial for understanding the compound's interactions and stability.
Chemical Reactions and Properties
The chemical reactions involving purine dione derivatives offer insights into their reactivity and potential for further modification. Veerman et al. (2003) explored the synthesis of 2,6-bridged piperazine-3-ones through N-acyliminium ion chemistry, demonstrating the potential for generating structurally diverse compounds from simple precursors (Veerman et al., 2003). These reactions underscore the versatility of purine dione derivatives as scaffolds for chemical synthesis.
Physical Properties Analysis
The physical properties of purine dione derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The work by Ullah and Stoeckli-Evans (2021) on similar compounds with piperidine and piperazine rings highlights the role of dispersion forces in their crystal packing, suggesting that these compounds' physical properties can vary significantly based on slight structural modifications (Ullah & Stoeckli-Evans, 2021).
Propiedades
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-23-17-16(18(27)22-20(23)28)26(12-13-29-2)19(21-17)25-10-8-24(9-11-25)14-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKVAFPFUUWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyclohexyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4389827.png)
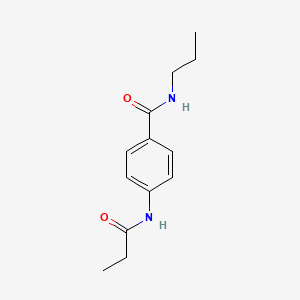
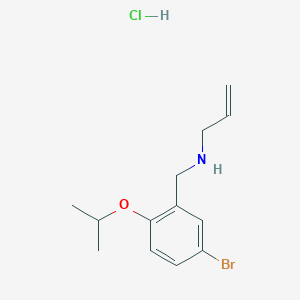
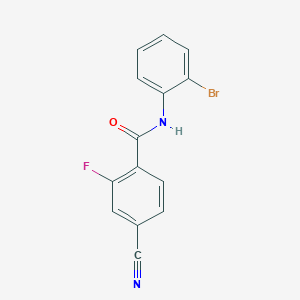
![3-(3-bromophenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4389851.png)
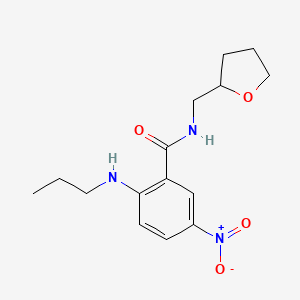
![1'-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4389860.png)
![ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate](/img/structure/B4389867.png)
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B4389886.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4389907.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4389919.png)
![ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate](/img/structure/B4389928.png)
![N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4389929.png)